N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide
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Overview
Description
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse applications in the medical, agricultural, and material science fields. The presence of the adamantane moiety in the structure enhances the compound’s stability and lipophilicity, making it a valuable candidate for various scientific research applications .
Preparation Methods
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide typically involves the following steps:
Starting Material: The synthesis begins with adamantane-1-carbohydrazide.
Formation of Thiosemicarbazide: Adamantane-1-carbohydrazide is treated with the appropriate isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides.
Cyclization: The thiosemicarbazides are then cyclized to form the 1,3,4-thiadiazole analogues.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for its pharmacophore properties.
Industry: The compound is used in the development of new materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the thiadiazole ring interacts with various enzymes and receptors. The exact pathways and targets depend on the specific application and are subject to ongoing research .
Comparison with Similar Compounds
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide can be compared with other similar compounds such as:
- N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- (4-bromophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
These compounds share the adamantane and thiadiazole moieties but differ in their substituents, which can affect their chemical properties and applications. The presence of the chlorobenzamide group in this compound makes it unique and potentially more versatile in certain applications .
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS/c20-15-3-1-14(2-4-15)16(24)21-18-23-22-17(25-18)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCCGLUEKDCZKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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